1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone
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Overview
Description
1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone is a chemical compound with the molecular formula C11H9ClN2O. It is known for its unique structure, which includes an imidazole ring and a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone typically involves the reaction of imidazole with 4-chloroacetophenone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the imidazole ring attacks the carbonyl carbon of the 4-chloroacetophenone, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone
- 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone
- 1-(3-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone
Uniqueness
1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone is unique due to its specific substitution pattern on the imidazole ring and the presence of the chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H9ClN2O |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C11H9ClN2O/c1-7(15)10-6-13-11(14-10)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14) |
InChI Key |
YUWKUCUJIYGILS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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